molecular formula C12H21NO B108161 3-Amino-5,7-dimethyladamantan-1-ol CAS No. 63971-25-5

3-Amino-5,7-dimethyladamantan-1-ol

Cat. No. B108161
CAS RN: 63971-25-5
M. Wt: 195.3 g/mol
InChI Key: HSRBAOBUCHCHTQ-UHFFFAOYSA-N
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Description

3-Amino-5,7-dimethyladamantan-1-ol is a tertiary alcohol . It is a compound with the molecular formula C12H21NO and a molecular weight of 195.3 .


Molecular Structure Analysis

The molecular structure of 3-Amino-5,7-dimethyladamantan-1-ol consists of 12 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The ChemSpider ID for this compound is 24602520 .


Physical And Chemical Properties Analysis

3-Amino-5,7-dimethyladamantan-1-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

NMDA Receptor Antagonism

Studies have highlighted the significance of 3-Amino-5,7-dimethyladamantan-1-ol (Memantine) as an antagonist of N-methyl-D-aspartate (NMDA) receptors. For instance, it has been shown to concentration-dependently antagonize responses to NMDA in cultured neurons, suggesting its utility in addressing neuropharmacological concerns related to NMDA receptors (Parsons et al., 1993; Herrero et al., 1994).

Neuroprotective Effects

Research has demonstrated the neuroprotective effects of Memantine. It has been found effective against hypoxic or ischemic damage in both in vivo rat models and in vitro neuron cultures, indicating its potential in treating conditions related to neuronal damage (Seif el Nasr et al., 1990).

Impact on Locomotor Activity

Studies have observed that Memantine can influence locomotor activity. For example, it was shown that aminophylline potentiates the locomotor activity of Memantine in mice, providing insights into its pharmacodynamic properties (Youssif & Ammon, 1986).

Antiviral Properties

Memantine derivatives have been explored for their antiviral properties. For instance, certain adamantylamines have been found to exhibit viral inhibiting activity, expanding the potential applications of Memantine in virology and pharmaceutical research (Danilenko et al., 1976).

Alzheimer's Disease Treatment

Memantine has been recognized for its role in Alzheimer’s disease treatment. As an NMDA receptor antagonist, it forms the basis for the design of multi-target directed ligands in treating Alzheimer's, by combining its structure with other neuroprotectants (Marotta et al., 2020).

Interaction with HIV-1 Protein

Studies have shown that Memantine can prevent the apoptosis induced by the HIV-1 coat protein gp120 in rat cortical cell cultures. This suggests its potential utility in managing neurological complications associated with HIV (Müller et al., 1992).

Modulating Calcium Channels

Research has explored how Memantine interacts with calcium channels. It has been found that calcium inhibits the association of Memantine with NMDA receptor-gated ion channels, providing insight into its pharmacological mechanism of action (Fujimoto et al., 2008).

Safety And Hazards

The safety information available indicates that 3-Amino-5,7-dimethyladamantan-1-ol may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-amino-5,7-dimethyladamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBAOBUCHCHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391965
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,7-dimethyladamantan-1-ol

CAS RN

63971-25-5
Record name 3-Amino-5,7-dimethyladamantan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063971255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5,7-dimethyladamantan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Amino-5,7-dimethyladamantan-1-ol
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Zhulenkovs, Z Rudevica, K Jaudzems… - Bioorganic & Medicinal …, 2014 - Elsevier
Gram-positive bacteria, in general, and staphylococci, in particular, are the widespread cause of nosocomial and community-acquired infections. The rapid evolvement of strains …
Number of citations: 59 www.sciencedirect.com
YN Klimochkin, AV Yudashkin, EO Zhilkina… - Russian Journal of …, 2017 - Springer
An efficient one-pot procedure has been developed for the synthesis of cage alcohols with hydroxy groups in the bridgehead positions. The procedure includes initial nitroxylation with …
Number of citations: 25 link.springer.com

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